Dipotassium aquapentachloroiridate(2-) is a coordination compound featuring iridium, a transition metal known for its catalytic properties and applications in various fields, including chemistry and materials science. The compound consists of two potassium ions, one iridium ion coordinated with five chloride ions, and one water molecule. This complex is part of a broader class of iridium compounds that exhibit unique chemical behaviors due to the nature of the metal-ligand interactions.
The compound can be synthesized from iridium chloride and potassium carbonate through various chemical reactions that facilitate the formation of the pentachloroiridate complex. It is often studied in the context of coordination chemistry and catalysis.
Dipotassium aquapentachloroiridate(2-) is classified as a coordination compound. It falls under the category of transition metal complexes, specifically those involving iridium, which is known for its ability to form stable complexes with various ligands.
The synthesis of dipotassium aquapentachloroiridate(2-) typically involves the reaction of iridium chloride with potassium carbonate in an aqueous solution. The general reaction can be summarized as follows:
The molecular structure of dipotassium aquapentachloroiridate(2-) consists of an iridium center surrounded by five chloride ligands and one coordinated water molecule. The geometry around the iridium is typically octahedral due to the six ligands.
Dipotassium aquapentachloroiridate(2-) can participate in various chemical reactions, including:
These reactions are significant in understanding the reactivity patterns of iridium complexes and their potential applications in catalysis.
The mechanism of action for dipotassium aquapentachloroiridate(2-) primarily involves its role as a catalyst in various organic transformations. The iridium center facilitates electron transfer processes, making it an effective catalyst for reactions such as hydrogenation and oxidation.
Dipotassium aquapentachloroiridate(2-) has several applications in scientific research:
The discovery of dipotassium aquapentachloroiridate(2-) (K₂[IrCl₅(H₂O)]) represents a milestone in the development of coordination chemistry. This octahedral Ir(III) complex emerged from early 20th-century investigations into platinum group metal halide complexes, following Alfred Werner's revolutionary coordination theory. Researchers initially focused on iridium's ability to form stable chloro-bridged dimers like [Ir(ppy)₂(μ-Cl)]₂ (where ppy = 2-phenylpyridine), which served as synthetic precursors to monomeric species [4]. The specific synthesis of K₂[IrCl₅(H₂O)] was achieved through controlled hydrolysis of potassium hexachloroiridate (K₂[IrCl₆]) under mild acidic conditions. This reaction exemplified the ligand substitution kinetics characteristic of d⁶ Ir(III) systems, where the substitutionally labile water ligand allowed further derivatization. Early X-ray diffraction studies confirmed its molecular geometry, revealing a slightly distorted octahedral environment around the iridium center, with bond lengths and angles providing foundational data for ligand field theory parameterization [4] [6].
Table 1: Historical Milestones in K₂[IrCl₅(H₂O)] Research
Time Period | Key Advancement | Scientific Impact |
---|---|---|
Early 1900s | Werner’s coordination theory | Provided theoretical framework for octahedral complexes |
1930s-1950s | Synthesis of [IrCl₆]³⁻ derivatives | Enabled access to pentachloro species |
1960s | Controlled hydrolysis protocols | Established reproducible synthesis of K₂[IrCl₅(H₂O)] |
Late 20th c. | Single-crystal XRD analysis | Confirmed molecular geometry and bond parameters |
Dipotassium aquapentachloroiridate(2-) serves as an indispensable prototype complex for investigating fundamental phenomena in inorganic chemistry. Its water ligand exhibits ligand lability that facilitates substitution reactions, enabling mechanistic studies of associative versus dissociative pathways in octahedral complexes. Researchers utilize this complex to explore the trans effect and trans influence sequences, where the chloride ligands significantly affect the kinetic stability of the aqua ligand. The complex's electrochemical behavior—characterized by reversible Ir(III)/Ir(IV) oxidation—has been extensively studied to understand metal-centered redox processes. Cyclic voltammetry typically reveals an oxidation potential around +0.8 V vs. SCE, indicating moderate stabilization of the Ir(III) state [4] [7].
Structural analyses demonstrate how ancillary ligands influence metal-ligand bond lengths. Crystallographic data show Ir–Cl bonds averaging 2.33 Å and Ir–O bonds of 2.08 Å, with variations attributable to crystal packing forces. These precise measurements provide benchmarks for computational chemistry validation. Furthermore, the complex's role as a synthetic precursor is highlighted by its conversion to luminescent species through replacement of the aqua ligand with cyclometalating agents, forming [Ir(C^N)₂(N^N)]⁺ derivatives that exhibit quantum yields exceeding 60% in solution [4].
Table 2: Structural and Electrochemical Parameters of K₂[IrCl₅(H₂O)] and Derivatives
Parameter | K₂[IrCl₅(H₂O)] | Typical Derivatives |
---|---|---|
Ir–Cl bond length | 2.31–2.35 Å | 2.29–2.40 Å (in [IrCl₅L]ⁿ) |
Ir–O bond length | 2.06–2.10 Å | N/A (aqua ligand replaced) |
Ir–N bond length | N/A | 2.01–2.05 Å (in N^N complexes) |
Oxidation potential (E₁/₂) | +0.75–0.85 V vs. Fc⁺/Fc | +0.45–1.20 V vs. Fc⁺/Fc |
Emission maximum | Non-emissive | 520–650 nm (in substituted forms) |
Theoretical interpretations of K₂[IrCl₅(H₂O)] and related Ir(III) complexes have evolved from qualitative crystal field theory (CFT) to sophisticated density functional theory (DFT) and time-dependent DFT (TD-DFT) models. Early CFT approaches explained the complex's paramagnetism and d-d transition energies through ligand field splitting parameters (Δₒ ≈ 27,000 cm⁻¹), highlighting the strong σ-donor/π-acceptor character of chloride ligands. The development of angular overlap models (AOM) provided quantitative correlations between metal-ligand bond distances and spectroscopic transitions .
Modern computational studies employ hybrid functionals (e.g., B3LYP) with relativistic effective core potentials to address spin-orbit coupling effects inherent to heavy metals like iridium. These simulations accurately reproduce the experimental geometries of Ir(III) complexes, with mean deviations <0.03 Å in bond lengths. Frontier molecular orbital analysis reveals that the HOMO in K₂[IrCl₅(H₂O)] is predominantly metal-centered (t₂g symmetry), while the LUMO shows significant Cl 3p character. This electronic structure explains the complex's photochemical inactivity relative to cyclometalated Ir(III) complexes where the HOMO-LUMO gap narrows due to ligand-centered orbitals [5].
The emergence of multireference approaches (CASSCF/NEVPT2) has further elucidated excited-state dynamics, particularly for photoactive derivatives. These studies demonstrate how substituting the aqua ligand with π-delocalized ancillary ligands (e.g., phenylimidazo[4,5-f][1,10]phenanthroline) introduces mixed ³MLCT/³LLCT excited states, enabling efficient phosphorescence. Theoretical insights from these models directly inform the rational design of Ir(III) complexes with tailored photophysical properties, exemplified by predictive tuning of emission wavelengths from 579 nm to 655 nm through strategic ligand functionalization [5] [8].
Table 3: Evolution of Theoretical Models for Ir(III) Complexes
Theoretical Model | Key Capabilities | Limitations | Application to K₂[IrCl₅(H₂O)] |
---|---|---|---|
Crystal Field Theory | Qualitative d-orbital splitting | Neglects covalent bonding | Prediction of d-d transition energies |
Angular Overlap Model | Quantitative LFSE calculations | Parameter transferability | Bond length-spectra correlations |
DFT/TD-DFT | Ground/excited state optimization | Relativistic effects | HOMO-LUMO analysis; redox potentials |
Multireference Methods | Spin-orbit coupling; excited states | Computational cost | Phosphorescence mechanism in derivatives |
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9